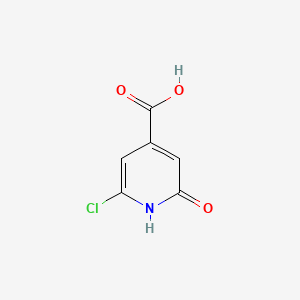

2-Chloro-6-hydroxyisonicotinic acid

Descripción

The exact mass of the compound 2-Chloro-6-hydroxyisonicotinic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40134. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-6-hydroxyisonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-hydroxyisonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-6-oxo-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-4-1-3(6(10)11)2-5(9)8-4/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBKBWHQEQTDOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284981 | |

| Record name | 2-Chloro-6-hydroxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6313-51-5 | |

| Record name | 6313-51-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-hydroxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Strategic Intermediate: A Technical Guide to 2-Chloro-6-hydroxyisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. 2-Chloro-6-hydroxyisonicotinic acid, a substituted pyridine derivative, has emerged as a valuable and versatile building block. Its unique electronic and structural features, arising from the presence of a chlorine atom, a hydroxyl group, and a carboxylic acid moiety on the isonicotinic acid core, make it a key intermediate in the synthesis of a diverse array of biologically active compounds. This in-depth technical guide provides a comprehensive overview of 2-Chloro-6-hydroxyisonicotinic acid, from its fundamental properties to its synthesis and applications, with the aim of empowering researchers to leverage its full potential in their scientific endeavors.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a compound is the foundation of its effective utilization in research and development.

Chemical Structure and Identification:

| Property | Value | Source |

| CAS Number | 38025-90-0 | [1][2] |

| Molecular Formula | C₆H₄ClNO₃ | [2] |

| Molecular Weight | 173.55 g/mol | [2] |

| IUPAC Name | 2-Chloro-6-hydroxy-4-pyridinecarboxylic acid | N/A |

| Synonyms | 2-Chloro-6-hydroxy-3-pyridinecarboxylic acid | [2] |

Physical Properties:

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder | N/A |

| Melting Point | >300 °C | N/A |

| Solubility | Soluble in organic solvents such as DMSO and DMF. | N/A |

Synthesis of 2-Chloro-6-hydroxyisonicotinic Acid: A Proposed Pathway

While a specific, detailed, and publicly available protocol for the synthesis of 2-Chloro-6-hydroxyisonicotinic acid is not extensively documented, a plausible and efficient synthetic route can be devised based on established methodologies for related pyridine derivatives. The following proposed synthesis leverages the reactivity of citrazinic acid (2,6-dihydroxyisonicotinic acid) as a readily available starting material.[3]

Proposed Synthetic Workflow:

Sources

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-hydroxyisonicotinic Acid

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-chloro-6-hydroxyisonicotinic acid, a pivotal intermediate in the development of novel pharmaceutical and agrochemical agents. The synthesis is approached from a foundation of mechanistic principles, focusing on a robust two-step pathway commencing from the readily available precursor, citrazinic acid. The core of this guide details the initial dichlorination of citrazinic acid to form the key intermediate, 2,6-dichloroisonicotinic acid, followed by a discussion on its regioselective monohydrolysis to yield the target molecule. We provide detailed experimental protocols, purification and characterization methodologies, and expert insights into the critical process parameters that govern reaction success, yield, and purity. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically-grounded resource for the synthesis of this valuable heterocyclic compound.

Introduction: Significance and Applications

2-Chloro-6-hydroxyisonicotinic acid is a substituted pyridine derivative whose structural motifs are of significant interest in medicinal and industrial chemistry. The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group (often existing in its tautomeric pyridone form), and a reactive chlorine atom—provides a versatile scaffold for the synthesis of a wide array of more complex molecules. The chlorine atom at the C2 position is particularly amenable to nucleophilic displacement, making it a key handle for introducing diverse functionalities. This compound serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, where the pyridine core is a recognized privileged structure.

Mechanistic Principles & Retrosynthetic Strategy

The synthetic approach to 2-chloro-6-hydroxyisonicotinic acid is best understood through the lens of nucleophilic aromatic substitution (SNAr) on an electron-deficient pyridine ring.

Core Principles:

-

Pyridine as an Electrophile: Unlike benzene, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen, making them susceptible to attack by nucleophiles.[1]

-

Activation by Electron-Withdrawing Groups: The SNAr mechanism is greatly facilitated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex.[2] In our synthetic intermediate, 2,6-dichloroisonicotinic acid, the carboxylic acid group at C4 and the nitrogen atom within the ring work in concert to activate the C2 and C6 positions.

-

Leaving Group Ability: The reaction requires a good leaving group, a role effectively filled by the chloride ions.

Retrosynthetic Analysis:

A logical retrosynthetic analysis of the target molecule suggests a pathway that leverages these principles. The final product can be envisioned as arising from the selective hydrolysis of a dichloro-precursor, which in turn can be generated from a dihydroxy-compound. This leads to an efficient and practical forward synthesis starting from citrazinic acid.

Caption: Retrosynthetic pathway for 2-chloro-6-hydroxyisonicotinic acid.

Primary Synthesis Pathway

The most established and reliable route begins with citrazinic acid (2,6-dihydroxyisonicotinic acid), a commercially available and relatively inexpensive starting material.[3][4] The synthesis proceeds in two distinct steps.

Step 1: Dichlorination of Citrazinic Acid

The first critical transformation is the conversion of both hydroxyl groups of citrazinic acid to chloro groups, yielding 2,6-dichloroisonicotinic acid.[5] This is a robust and high-yielding reaction typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a phase-transfer catalyst or a tertiary amine base.

Causality Behind Experimental Choices:

-

Chlorinating Agent: Phosphorus oxychloride is a powerful and effective dehydrating and chlorinating agent for converting the more stable 2,6-pyridinedione tautomer of citrazinic acid into the dichloro derivative.

-

Catalyst: A quaternary ammonium salt, such as tetraethylammonium chloride, is often added. It acts as a phase-transfer catalyst and facilitates the reaction, leading to higher yields and cleaner conversions.[1]

-

Temperature Control: The reaction requires significant thermal energy to proceed, with temperatures often exceeding 130°C. Careful temperature management is crucial to drive the reaction to completion while minimizing the formation of degradation byproducts.

Step 2: Regioselective Monohydrolysis

Mechanistic Rationale for Selectivity: The nucleophilic attack of a hydroxide ion (or water) will proceed through a negatively charged Meisenheimer intermediate. The stability of this intermediate dictates the reaction rate. The electron-withdrawing carboxylic acid group at the C4 position stabilizes the intermediate formed by attack at either C2 or C6. Preferential hydrolysis at the C6 position can often be achieved under carefully controlled conditions (e.g., lower temperatures, specific pH, use of a weaker base) by exploiting the subtle differences in the electronic environment of the two positions.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichloroisonicotinic Acid

This protocol is adapted from established procedures for the dichlorination of citrazinic acid.[1]

Materials:

-

Citrazinic acid (2,6-dihydroxyisonicotinic acid)

-

Phosphorus oxychloride (POCl₃)

-

Tetraethylammonium chloride

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend citrazinic acid (e.g., 10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) in an excess of phosphorus oxychloride (e.g., 20 mL).

-

Heat the reaction mixture under an inert atmosphere to 130°C and maintain for 18 hours.

-

Increase the temperature to 145°C and continue heating for an additional 2 hours to ensure the reaction goes to completion.

-

Cool the mixture to room temperature.

-

Caution: Quench the reaction by slowly and carefully pouring the reaction mixture onto a large amount of crushed ice (e.g., 150 g) in a well-ventilated fume hood. This is a highly exothermic process.

-

Extract the resulting aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield 2,6-dichloroisonicotinic acid as a solid.

| Parameter | Value | Reference |

| Starting Material | Citrazinic Acid | [1] |

| Reagents | POCl₃, Et₄NCl | [1] |

| Temperature | 130°C, then 145°C | [1] |

| Reaction Time | 18 + 2 hours | [1] |

| Typical Yield | ~89% | [1] |

Protocol 2: Proposed Synthesis of 2-Chloro-6-hydroxyisonicotinic Acid

This proposed protocol is based on the principles of regioselective SNAr. Optimization of temperature, reaction time, and base concentration may be required.

Materials:

-

2,6-Dichloroisonicotinic acid

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

Dissolve 2,6-dichloroisonicotinic acid (1 eq.) in an aqueous solution of a slight excess of sodium hydroxide (e.g., 1.1-1.5 eq.) at room temperature.

-

Gently heat the mixture to a controlled temperature (start with a range of 50-70°C) and monitor the reaction progress closely using a suitable analytical technique (e.g., TLC or LC-MS).

-

The goal is to find a temperature at which monohydrolysis occurs significantly faster than the second hydrolysis. Maintain the reaction at this temperature until the starting material is consumed.

-

Cool the reaction mixture to 0-5°C using an ice bath.

-

Slowly acidify the solution with cold hydrochloric acid to a pH of approximately 2-3.

-

The target product, 2-chloro-6-hydroxyisonicotinic acid, should precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Purification and Characterization

Purification: The crude product obtained from the synthesis can be purified by recrystallization. A common solvent system for this class of compounds is an alcohol/water mixture or aqueous acetic acid. The choice of solvent should be determined empirically to maximize recovery and purity.

Characterization: The identity and purity of the final product should be confirmed using a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structural integrity and substitution pattern of the pyridine ring.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

Melting Point: A sharp melting point is a good indicator of purity.

Senior Scientist Insights & Discussion

The successful synthesis of 2-chloro-6-hydroxyisonicotinic acid hinges on the precise execution of the two key steps.

-

The Dichlorination Step: While seemingly straightforward, this reaction requires careful handling of phosphorus oxychloride, which is corrosive and reacts violently with water. Ensuring an anhydrous setup until the quenching step is paramount. The prolonged heating at high temperatures is necessary to overcome the activation energy required to convert the stable pyridone tautomers into the aromatic dichloro-product.

-

The Regioselective Hydrolysis: This step is the most challenging. The key to achieving selectivity is exploiting the kinetic difference between the first and second hydrolysis events. Over-heating or prolonged reaction times will inevitably lead to the formation of the undesired 2,6-dihydroxyisonicotinic acid (citrazinic acid). Therefore, careful reaction monitoring is not just recommended; it is essential for success. An alternative strategy to consider would be the use of a weaker nucleophile than hydroxide, such as sodium carbonate or even buffered water at elevated temperatures, which may offer a wider kinetic window for achieving monohydrolysis.

Caption: Experimental workflow for the synthesis of 2-chloro-6-hydroxyisonicotinic acid.

Conclusion

The synthesis of 2-chloro-6-hydroxyisonicotinic acid is a practical and scalable process rooted in fundamental principles of heterocyclic chemistry. The two-step pathway from citrazinic acid, involving a high-temperature dichlorination followed by a kinetically controlled regioselective monohydrolysis, represents the most logical and efficient route. While the dichlorination is a well-established, high-yielding reaction, the selective hydrolysis requires careful control of reaction parameters to achieve the desired product in high purity. This guide provides the theoretical foundation and practical protocols necessary for researchers to successfully synthesize this important chemical intermediate.

References

-

Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved January 12, 2026, from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 12, 2026, from [Link]

-

Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid.

-

Wikipedia. (n.d.). Citrazinic acid. Retrieved January 12, 2026, from [Link]

-

EMBL-EBI. (n.d.). 2,6-dichloroisonicotinic acid (CHEBI:73179). Retrieved January 12, 2026, from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. 2,6-dichloroisonicotinic acid (CHEBI:73179) [ebi.ac.uk]

- 5. CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid - Google Patents [patents.google.com]

Spectroscopic Elucidation of 2-Chloro-6-hydroxyisonicotinic Acid: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-6-hydroxyisonicotinic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and extensive experience with the characterization of pyridine derivatives.

Introduction: The Significance of 2-Chloro-6-hydroxyisonicotinic Acid

2-Chloro-6-hydroxyisonicotinic acid belongs to the versatile class of substituted pyridine carboxylic acids. The presence of a chlorine atom, a hydroxyl group, and a carboxylic acid on the isonicotinic acid scaffold imparts a unique combination of electronic and steric properties. These features make it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. Accurate and comprehensive spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and understanding its chemical behavior, which are critical steps in any research and development pipeline. This guide will delve into the expected and observed spectroscopic signatures of this molecule, providing a framework for its unambiguous identification.

Molecular Structure and Spectroscopic Correlation

The structural features of 2-Chloro-6-hydroxyisonicotinic acid are the primary determinants of its spectroscopic output. The interplay between the electron-withdrawing chlorine and carboxylic acid groups and the electron-donating hydroxyl group on the pyridine ring creates a distinct electronic environment that is reflected in its NMR, IR, and MS data.

Figure 1: Molecular structure of 2-Chloro-6-hydroxyisonicotinic acid with key protons highlighted.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the substitution pattern on the pyridine ring. The chemical shifts and coupling constants of the aromatic protons provide direct evidence for the arrangement of the substituents.

Experimental Protocol: ¹H NMR Acquisition

A sample of 2-Chloro-6-hydroxyisonicotinic acid would be dissolved in a deuterated solvent, typically DMSO-d₆, to a concentration of 5-10 mg/mL. The use of DMSO-d₆ is advantageous as it can solubilize the compound and allows for the observation of exchangeable protons (hydroxyl and carboxylic acid). The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer.

Data and Interpretation

| Proton | Predicted Chemical Shift (ppm) | Observed Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.5 - 7.0 | Data not available | d | ~8.0 |

| H-5 | 7.0 - 7.5 | Data not available | d | ~8.0 |

| OH (pyridine) | 10.0 - 12.0 | Data not available | br s | N/A |

| COOH | 12.0 - 14.0 | Data not available | br s | N/A |

Note: While a specific experimental spectrum from a peer-reviewed source is not available, the predicted values are based on established principles for substituted pyridines.

The two aromatic protons, H-3 and H-5, are expected to appear as doublets due to coupling with each other. The electron-donating hydroxyl group at C-6 and the electron-withdrawing chlorine at C-2 will influence their chemical shifts. The protons of the hydroxyl and carboxylic acid groups are expected to be broad singlets and will be downfield due to hydrogen bonding and their acidic nature. Their signals can be confirmed by a D₂O exchange experiment, where they would disappear from the spectrum.

Figure 2: Conceptual diagram of ¹H NMR correlations for 2-Chloro-6-hydroxyisonicotinic acid.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents.

Experimental Protocol: ¹³C NMR Acquisition

The same sample prepared for ¹H NMR can be used for ¹³C NMR. A proton-decoupled ¹³C NMR spectrum would be acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups, which would confirm the presence of the two CH carbons in the pyridine ring.

Predicted Data and Interpretation

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 155 |

| C-3 | 110 - 115 |

| C-4 | 140 - 145 |

| C-5 | 115 - 120 |

| C-6 | 160 - 165 |

| COOH | 165 - 170 |

The carbon atoms directly attached to the electronegative chlorine (C-2) and oxygen (C-6) are expected to be the most downfield in the aromatic region. The carboxylic acid carbon will be the most downfield signal in the entire spectrum. The chemical shifts of C-3, C-4, and C-5 are influenced by the combined electronic effects of all substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Acquisition

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

Predicted Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid |

| ~3200 (broad) | O-H stretch | Phenolic hydroxyl |

| ~1700 | C=O stretch | Carboxylic acid |

| 1600 - 1450 | C=C and C=N stretches | Aromatic ring |

| ~1250 | C-O stretch | Phenolic hydroxyl |

| 850 - 550 | C-Cl stretch | Aryl chloride |

The IR spectrum is expected to be dominated by a very broad absorption in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid, which will likely overlap with the phenolic O-H stretch. A strong, sharp absorption around 1700 cm⁻¹ will confirm the presence of the carbonyl group of the carboxylic acid. The aromatic ring vibrations will appear in the 1600-1450 cm⁻¹ region. The C-Cl stretch is expected in the lower frequency region of the spectrum.[1][2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: MS Acquisition

The mass spectrum can be obtained using an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). ESI is a soft ionization technique suitable for polar molecules like 2-Chloro-6-hydroxyisonicotinic acid.

Predicted Data and Interpretation

| m/z | Interpretation |

| 173/175 | [M-H]⁻ (Molecular ion peak) with isotopic pattern for one chlorine atom |

| 129/131 | Loss of CO₂ (44 Da) from the molecular ion |

| 94 | Loss of CO₂ and Cl from the molecular ion |

The negative ion mode ESI-MS is expected to show a prominent molecular ion peak at m/z 173, corresponding to the deprotonated molecule [M-H]⁻. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an isotopic peak at m/z 175 with about one-third the intensity of the m/z 173 peak is expected, which is a definitive indicator of the presence of one chlorine atom.[4] Key fragmentation pathways would likely involve the loss of carbon dioxide (CO₂) from the carboxylic acid group, leading to a fragment at m/z 129/131.[4]

Sources

Solubility Profile of 2-Chloro-6-hydroxyisonicotinic Acid in Organic Solvents: A Methodological and Predictive Analysis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-6-hydroxyisonicotinic acid, a pivotal intermediate in modern pharmaceutical and agrochemical synthesis.[1][2] Due to the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and a detailed methodology for its empirical determination. The guide is intended for researchers, medicinal chemists, and formulation scientists who require a thorough understanding of this compound's behavior in various organic media to facilitate process development, formulation design, and analytical method development.

Introduction: The Critical Role of Solubility

2-Chloro-6-hydroxyisonicotinic acid (CAS 38025-90-0) is a versatile heterocyclic building block.[1] Its structural features, including a pyridine ring, a carboxylic acid, a hydroxyl group, and a chloro substituent, make it a valuable precursor for a range of bioactive molecules, including anti-inflammatory and antimicrobial agents.[1] In the journey of a drug candidate from discovery to market, solubility is a paramount physicochemical property. It influences bioavailability, ease of formulation, and the efficiency of synthetic and purification processes. Poor solubility can lead to unpredictable results in bioassays and significant challenges in developing a viable drug product. Therefore, a comprehensive understanding of the solubility of key intermediates like 2-chloro-6-hydroxyisonicotinic acid is essential for efficient and successful drug development.

Physicochemical Profile of 2-Chloro-6-hydroxyisonicotinic Acid

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical characteristics of 2-chloro-6-hydroxyisonicotinic acid are summarized in the table below.

| Property | Value | Source |

| Synonyms | 2-Chloro-6-hydroxy-3-pyridinecarboxylic acid | [1] |

| CAS Number | 38025-90-0 | [1] |

| Molecular Formula | C₆H₄ClNO₃ | [1] |

| Molecular Weight | 173.55 g/mol | [1] |

| Melting Point | 302 °C | [1][3] |

| Appearance | White to light yellow to light red powder/crystal | [1][3] |

The presence of a carboxylic acid and a hydroxyl group, both capable of acting as hydrogen bond donors and acceptors, alongside the polar pyridine ring, suggests that 2-chloro-6-hydroxyisonicotinic acid is a polar molecule. The fundamental principle of "like dissolves like" dictates that polar solutes tend to dissolve in polar solvents.[4] Therefore, it is anticipated that this compound will exhibit greater solubility in polar organic solvents, particularly those that can engage in hydrogen bonding.

Theoretical Framework: Understanding Solubility

The term "solubility" can be defined in two distinct ways: kinetic and thermodynamic.

-

Kinetic Solubility: This refers to the concentration of a compound that appears to be in solution after being rapidly prepared, often from a concentrated stock solution (e.g., in DMSO) followed by dilution in an aqueous or organic medium.[5] It is a measure of how quickly a compound can dissolve and is often influenced by the solid-state form of the compound (amorphous vs. crystalline). Kinetic solubility is useful for high-throughput screening in early drug discovery.[5]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure when the solution is in equilibrium with an excess of the solid compound.[6] Thermodynamic solubility is a critical parameter for formulation development and regulatory submissions as it reflects the stable state of the system.

This guide focuses on thermodynamic solubility, as it provides the most reliable data for chemical process and formulation development.

Predictive Solubility of 2-Chloro-6-hydroxyisonicotinic Acid

Based on these principles, the following table provides a predicted qualitative solubility for 2-chloro-6-hydroxyisonicotinic acid in various classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High to Moderate | Capable of hydrogen bonding with the carboxylic acid and hydroxyl groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole moments can interact with the polar regions of the molecule. |

| Ketones | Acetone | Moderate | Polar aprotic solvent with some hydrogen bond accepting capability. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low | Less polar with limited ability to disrupt the strong intermolecular forces in the solid crystal lattice. |

| Aromatic Hydrocarbons | Toluene, Benzene | Very Low / Insoluble | Nonpolar solvents are unlikely to effectively solvate the polar functional groups. |

| Alkanes | Hexane, Heptane | Insoluble | Nonpolar solvents with no capacity for hydrogen bonding or strong dipole interactions. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method. This procedure involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium.

Materials and Reagents

-

2-Chloro-6-hydroxyisonicotinic acid (purity ≥ 97%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination.

Step-by-Step Protocol

-

Preparation: Accurately weigh an amount of 2-chloro-6-hydroxyisonicotinic acid that is in excess of its expected solubility and add it to a glass vial.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing.

-

Phase Separation: After equilibration, remove the vials and allow them to stand at the same constant temperature to let the excess solid settle. For finer particles, centrifugation may be necessary.

-

Sampling: Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter compatible with the organic solvent.

-

Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Determine the concentration of 2-chloro-6-hydroxyisonicotinic acid in the diluted sample using a validated analytical method, such as HPLC with UV detection or UV-Vis spectroscopy, against a standard curve prepared with known concentrations of the compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Analytical Techniques for Concentration Measurement

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its high specificity and ability to separate the analyte from any potential impurities or degradation products. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier like formic acid) and UV detection at an appropriate wavelength would likely be effective.

-

UV-Vis Spectroscopy: This method is faster and simpler but less specific than HPLC. It is suitable if the compound has a distinct chromophore and there is no interference from impurities or the solvent itself at the analytical wavelength. A standard curve of absorbance versus concentration must be prepared.

Data Interpretation and Applications

The experimentally determined solubility data is invaluable for:

-

Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification, thereby optimizing yield and purity.

-

Formulation Science: Identifying suitable solvent systems for liquid formulations and guiding the selection of excipients for solid dosage forms. A thorough understanding of solubility is fundamental to developing strategies to enhance bioavailability.

-

Analytical Chemistry: Aiding in the development of sample preparation protocols for various analytical assays.

Safety and Handling

While a specific safety data sheet for 2-chloro-6-hydroxyisonicotinic acid is not widely available, data from related compounds such as 2-chloronicotinic acid and 2,6-dichloroisonicotinic acid suggest that it should be handled with care.[7] These related compounds are known to cause skin, eye, and respiratory irritation. Therefore, it is prudent to handle 2-chloro-6-hydroxyisonicotinic acid in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Always consult the supplier-specific Safety Data Sheet (SDS) before handling.

Conclusion

While direct quantitative solubility data for 2-chloro-6-hydroxyisonicotinic acid in organic solvents remains to be systematically published, this guide provides a robust framework for researchers to understand, predict, and experimentally determine this critical parameter. By combining an understanding of its physicochemical properties with the reliable shake-flask method, scientists can generate the necessary data to make informed decisions in their research and development activities. This methodological approach empowers researchers to overcome the current data gap and effectively utilize this important chemical intermediate in their work.

References

-

Esteves, C. V., et al. (2021). Hydroxynicotinic acid crystallisation and solubility systematic studies. RSC Advances, 11(49), 30887-30898. Retrieved from [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Hydroxynicotinic acid crystallisation and solubility systematic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 38025-90-0 CAS MSDS (2-Chloro-6-hydroxynicotinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-Chloro-6-methoxyisonicotinic acid | 15855-06-8 [m.chemicalbook.com]

- 5. 2-Chloronicotinic acid | C6H4ClNO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

Reactivity of the chloro and hydroxyl groups in 2-Chloro-6-hydroxyisonicotinic acid

An In-Depth Technical Guide to the Reactivity of 2-Chloro-6-hydroxyisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-hydroxyisonicotinic acid is a trifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate stems from the distinct and tunable reactivity of its three functional groups: a chloro substituent at the 2-position, a hydroxyl group at the 6-position, and a carboxylic acid at the 4-position. This guide provides a comprehensive analysis of the molecule's electronic structure and the specific chemical transformations available at each functional site. We will explore the causality behind experimental choices for achieving chemoselectivity, offering field-proven insights into nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, etherification, and esterification reactions.

Molecular Architecture and Electronic Landscape

The reactivity of 2-chloro-6-hydroxyisonicotinic acid is governed by the electronic interplay between the electron-deficient pyridine ring and its substituents. The ring nitrogen atom acts as a powerful electron-withdrawing group, which significantly influences the electron density at the ortho (C2, C6) and para (C4) positions. This effect lowers the energy of the LUMO and makes these positions susceptible to nucleophilic attack.

-

C2-Chloro Group: The chloro group is positioned ortho to the ring nitrogen, making it highly activated for displacement via nucleophilic aromatic substitution (SNAr).[2] The nitrogen atom stabilizes the negative charge in the Meisenheimer intermediate formed during the reaction.[2][3]

-

C6-Hydroxyl Group: The hydroxyl group at the other ortho position exists in a tautomeric equilibrium with its corresponding 2-pyridone form.[4] In the hydroxy tautomer, it is a weak acid and can be deprotonated to form a potent nucleophile for reactions like O-alkylation. The pyridone tautomer is less aromatic but thermodynamically significant, and its presence can influence the overall reactivity and physical properties of the molecule.[4]

-

C4-Carboxylic Acid Group: The isonicotinic acid moiety is a classic carboxylic acid.[5] Its reactivity is primarily centered on the electrophilic carbonyl carbon and the acidic proton, enabling transformations such as esterification and amide bond formation.[6]

The following diagram illustrates the primary reactive sites on the molecule.

Figure 1: Primary reaction pathways for 2-chloro-6-hydroxyisonicotinic acid.

Reactivity of the C2-Chloro Group

The chloro group at the C2 position is the most versatile handle for C-C, C-N, C-O, and C-S bond formation due to the strong activation provided by the adjacent ring nitrogen.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing 2-chloropyridines.[7] The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C2 carbon, disrupting the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom, which provides a significant driving force for the reaction. Subsequent elimination of the chloride ion restores aromaticity and yields the substituted product.[3]

Figure 2: Generalized workflow for the SNAr mechanism.

A wide variety of nucleophiles can be employed, including amines, alkoxides, and thiols. Harsh conditions, such as high temperatures, are often required for unactivated 2-chloropyridines, but the electron-withdrawing nature of the hydroxyl and carboxylic acid groups in the target molecule facilitates these reactions under milder conditions.[7]

Table 1: Representative Conditions for SNAr on 2-Chloropyridines

| Nucleophile | Reagent Example | Solvent | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|

| Secondary Amine | Piperidine | DMSO | 100 | 88% | [7] |

| Secondary Amine | Various Amines | NMP (Flow Reactor) | 200-300 | Good to Excellent | [7] |

| Thiol | Glutathione | (Enzymatic) | N/A | N/A |[2] |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. While aryl chlorides are typically less reactive than the corresponding bromides or iodides, the electronic properties of 2-chloropyridines make them suitable substrates for reactions like the Suzuki-Miyaura coupling.[8][9] These reactions offer a versatile method for introducing aryl, heteroaryl, or alkyl groups.[10][11]

The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing catalyst deactivation, which can occur through coordination of the pyridine nitrogen to the palladium center.[10] Sterically hindered and electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands are often effective in promoting the desired transformation.[11][12]

Figure 3: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reactivity of the C6-Hydroxyl Group

The hydroxyl group at the C6 position behaves as a typical phenol, albeit with its properties modulated by the pyridine ring. Its most common transformation is O-alkylation.

Hydroxypyridine-Pyridone Tautomerism

A critical consideration for any reaction involving the C6-hydroxyl group is its existence in equilibrium with the 6(1H)-pyridone tautomer.[13] For 2-hydroxypyridine, the pyridone form is generally favored in polar solvents.[4] This equilibrium can affect the nucleophilicity of the oxygen atom. Reactions are typically performed under basic conditions, which deprotonate the hydroxyl group to form a phenoxide-like species, decisively shifting the equilibrium and generating a strong nucleophile for subsequent reactions.

Williamson Ether Synthesis

The Williamson ether synthesis is a straightforward and reliable method for converting the hydroxyl group into an ether linkage. The reaction involves deprotonating the hydroxyl group with a suitable base (e.g., K₂CO₃, NaH) to form the corresponding pyridin-6-olate, which then acts as a nucleophile to displace a leaving group from an alkyl halide (or similar electrophile) in an SN2 reaction.[14]

Figure 4: Workflow for the Williamson ether synthesis.

Reactivity of the C4-Carboxylic Acid Group

The carboxylic acid group at the C4 position undergoes reactions typical of this functional group, primarily nucleophilic acyl substitution.[15]

Esterification

Esterification is readily achieved under standard conditions. The Fischer esterification, involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common method.[16] Alternatively, to avoid harsh acidic conditions that might affect other parts of the molecule, the carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride or an active ester.[17][18]

Treatment with thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid to the corresponding isonicotinoyl chloride.[16][17] This highly electrophilic species reacts rapidly with alcohols, even at low temperatures, to form esters.

Table 2: Comparison of Esterification Methods for Isonicotinic Acids

| Method | Reagents | Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., MeOH), conc. H₂SO₄ | Heat (reflux) | Simple, inexpensive reagents | Harsh acidic conditions, requires heat | [16] |

| Acid Chloride Formation | SOCl₂, then Alcohol | 0°C to 50°C | High reactivity, mild conditions for ester step | SOCl₂ is corrosive and moisture-sensitive | [16][17] |

| DCC Coupling | Alcohol, DCC, DMAP (cat.) | Room Temperature | Mild conditions, good for sensitive substrates | DCC can be an allergen, urea byproduct removal |[18] |

Chemoselectivity and Orthogonal Protection Strategies

The primary challenge and opportunity in the synthesis of derivatives from 2-chloro-6-hydroxyisonicotinic acid lie in selectively addressing one functional group while leaving the others intact.

-

C2-Chloro vs. C6-Hydroxyl: Palladium-catalyzed couplings at the C2 position can typically be performed under conditions (e.g., using a carbonate or phosphate base) that will deprotonate but not otherwise interfere with the C6-hydroxyl group. Conversely, O-alkylation of the hydroxyl group requires a base and an alkyl halide, conditions which generally do not affect the C2-chloro group.

-

C4-Carboxyl Group Protection: The carboxylic acid is often the most reactive group under both acidic and basic conditions. It is frequently protected as an ester (e.g., methyl or ethyl ester) prior to performing modifications at the C2 or C6 positions.[19] This is a crucial first step in many synthetic sequences. The ester can then be hydrolyzed back to the carboxylic acid at the end of the synthesis.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for related compounds and serve as a starting point for optimization.

Protocol 1: SNAr Amination of the C2-Chloro Group

-

To a sealed reaction vessel, add 2-chloro-6-hydroxyisonicotinic acid (1.0 equiv), the desired secondary amine (1.2-2.0 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).

-

Add a high-boiling polar aprotic solvent, such as DMSO or NMP.

-

Seal the vessel and heat the reaction mixture to 100-150 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.[7]

-

After cooling to room temperature, dilute the mixture with water and adjust the pH to precipitate the product or facilitate extraction with an organic solvent like ethyl acetate.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of the C2-Chloro Group

-

To a flame-dried Schlenk flask, add the methyl ester of 2-chloro-6-hydroxyisonicotinic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add a degassed solvent system, typically a mixture like Toluene/H₂O or Dioxane/H₂O.[8]

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-24 hours.[10]

-

After cooling, perform an aqueous workup, extracting the product with an organic solvent.

-

Purify the crude product by column chromatography.

Protocol 3: Fischer Esterification of the C4-Carboxylic Acid

-

Suspend 2-chloro-6-hydroxyisonicotinic acid (1.0 equiv) in the desired alcohol (e.g., methanol, used in large excess as the solvent).

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equiv).

-

Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring by TLC.[16]

-

Cool the reaction to room temperature and carefully neutralize the acid with a saturated aqueous solution of NaHCO₃ or Na₂CO₃.

-

The product may precipitate upon neutralization or can be extracted with an organic solvent like ethyl acetate.

-

Dry the organic layers over MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester. Purify as needed.

Conclusion

2-Chloro-6-hydroxyisonicotinic acid presents a synthetically rich platform for the development of complex molecular architectures. A thorough understanding of the electronic factors governing the reactivity of each functional group is paramount for designing selective and high-yielding synthetic routes. By carefully choosing reaction conditions and employing appropriate protection strategies, researchers can harness the distinct chemical personalities of the chloro, hydroxyl, and carboxylic acid moieties to build a diverse array of valuable compounds for pharmaceutical and agrochemical applications.[1]

References

- Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. (n.d.). Synlett.

- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. (n.d.). Benchchem.

-

Any procedure for the esterification of isonicotinic acid? (2017). ResearchGate. [Link]

-

Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... (n.d.). ResearchGate. [Link]

-

Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health. [Link]

-

nucleophilic aromatic substitutions. (2019). YouTube. [Link]

-

The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. (n.d.). Thieme. [Link]

-

Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (2009). PubMed. [Link]

-

The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. (1999). Semantic Scholar. [Link]

-

A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). MDPI. [Link]

-

NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. (1992). Lookchem. [Link]

-

A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). National Institutes of Health. [Link]

-

The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (n.d.). ResearchGate. [Link]

- Preparation of isonicotinic acid esters. (1956).

-

How is 2-Chloro-4 pyridinecarboxylic acid synthesized. (2023). Bloom Tech. [Link]

-

A regioselective etherification of pyridoxine via an ortho-pyridinone methide intermediate. (n.d.). ResearchGate. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine... (2000). PubMed. [Link]

-

Functional Groups In Organic Chemistry. (2010). Master Organic Chemistry. [Link]

-

Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. (n.d.). ResearchGate. [Link]

-

Hydroxypyridine-Pyridone Tautomerism. (2010). YouTube. [Link]

-

Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives... (2024). ACS Publications. [Link]

-

SYNTHETIC TUBERCULOSTATS. II. AMINO- AND HYDROXY-PYRIDINE CARBOXYLIC ACID DERIVATIVES. (n.d.). The Journal of Organic Chemistry. [Link]

-

Carboxylic Acids Important Reactions. (n.d.). Jack Westin. [Link]

-

Synthesis and crystal structures of 3,6-dihydroxypicolinic acid... (n.d.). National Institutes of Health. [Link]

-

Carboxylic Acid Derivatives and their Reactions. (n.d.). ChemTalk. [Link]

-

Derivatives of Carboxylic Acids. (n.d.). MSU Chemistry. [Link]

-

2-Chloroisonicotinic acid. (n.d.). PubChem. [Link]

-

2-Pyridone. (n.d.). Wikipedia. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jackwestin.com [jackwestin.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 15. Carboxylic Acid Derivatives and their Reactions | ChemTalk [chemistrytalk.org]

- 16. researchgate.net [researchgate.net]

- 17. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. echemi.com [echemi.com]

- 19. US2745838A - Preparation of isonicotinic acid esters - Google Patents [patents.google.com]

A Technical Guide to the Potential Biological Activity of 2-Chloro-6-hydroxyisonicotinic Acid: A Scaffold for Modern Drug Discovery

Executive Summary

2-Chloro-6-hydroxyisonicotinic acid, also known as 2-chloro-6-hydroxypyridine-4-carboxylic acid, is a heterocyclic compound increasingly recognized not for its inherent biological activity, but as a highly versatile synthetic intermediate in medicinal chemistry.[1][2] While direct pharmacological data on the parent molecule is scarce, its structural features—a pyridine core substituted with a chloro group, a hydroxyl group, and a carboxylic acid—present a triad of reactive sites for chemical modification. This guide synthesizes the available data on its derivatives and related isonicotinic acid analogs to build a data-driven case for its potential in developing novel therapeutics. We will explore its inferred potential as a scaffold for potent enzyme inhibitors and next-generation antimicrobial agents, providing both the strategic rationale and actionable experimental protocols to guide future research and development.

Part 1: Core Molecular Profile and Synthetic Potential

2-Chloro-6-hydroxyisonicotinic acid is a stable, crystalline solid. Its true value in drug discovery lies in its synthetic tractability. The three functional groups on the pyridine ring serve as orthogonal handles for derivatization, allowing for the systematic exploration of chemical space to achieve desired pharmacodynamic and pharmacokinetic properties.

-

The carboxylic acid group is readily converted to esters, amides, or hydrazides, the latter being a key precursor for hydrazone derivatives known for broad biological activity.[3][4]

-

The chloro substituent can be displaced via nucleophilic aromatic substitution, enabling the introduction of a wide array of amine, ether, or thiol functionalities.[5]

-

The hydroxyl group, existing in tautomeric equilibrium with its pyridone form, offers another site for modification, such as O-alkylation.

Table 1: Physicochemical Properties of 2-Chloro-6-hydroxyisonicotinic Acid

| Property | Value | Reference |

| CAS Number | 38025-90-0 | [6][7] |

| Molecular Formula | C₆H₄ClNO₃ | |

| Molecular Weight | 173.55 g/mol | |

| Synonyms | 2-chloro-6-hydroxypyridine-4-carboxylic acid | [1] |

| Appearance | Powder | [2] |

The strategic potential of this molecule is best visualized as a central hub from which diverse chemical entities can be generated.

Kinase Inhibition

The pyridine and pyrimidine scaffolds are privileged structures in kinase inhibitor design, frequently targeting the ATP-binding site. A notable example is the dual Src/Abl kinase inhibitor Dasatinib (BMS-354825), which features a complex aminopyrimidinyl-thiazole-carboxamide structure. [8]While structurally more complex, the development of such potent agents from related heterocyclic building blocks demonstrates the utility of the core scaffold. The carboxylic acid handle of 2-Chloro-6-hydroxyisonicotinic acid is an ideal anchor point for building out the complex side chains necessary for achieving high-affinity interactions within a kinase ATP-binding pocket.

Experimental Protocol: In Vitro Metallo-β-Lactamase Inhibition Assay

This protocol provides a self-validating system for screening compounds against a representative MBL, such as VIM-2 or NDM-1.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds derived from 2-Chloro-6-hydroxyisonicotinic acid.

Materials:

-

Recombinant, purified MBL enzyme (e.g., VIM-2)

-

Nitrocefin (a chromogenic β-lactam substrate)

-

Assay Buffer: 50 mM HEPES, 100 µM ZnCl₂, 0.01% Tween-20, pH 7.5

-

Test compounds and positive control (e.g., L-captopril) dissolved in DMSO

-

96-well microtiter plates

-

Microplate reader capable of measuring absorbance at 486 nm

Methodology:

-

Compound Preparation: Prepare a serial dilution of test compounds in DMSO. A typical starting range is from 100 µM to 1 nM.

-

Assay Setup:

-

To each well of a 96-well plate, add 2 µL of the compound dilution (or DMSO for control wells).

-

Add 88 µL of Assay Buffer to each well.

-

Add 5 µL of a pre-diluted solution of MBL enzyme (final concentration ~1-2 nM).

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding 5 µL of 2 mM Nitrocefin solution (final concentration 100 µM) to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in the microplate reader.

-

Measure the rate of Nitrocefin hydrolysis by monitoring the increase in absorbance at 486 nm over 10-15 minutes (kinetic read). The rate is directly proportional to enzyme activity.

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) for each well.

-

Normalize the data by setting the rate of the DMSO-only control (no inhibitor) as 100% activity and a control with no enzyme as 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Trustworthiness Check: The protocol is validated by the inclusion of a known inhibitor (positive control) and a no-enzyme control. A robust Z'-factor should be calculated to ensure the assay's quality and suitability for high-throughput screening.

Part 3: Potential as a Scaffold for Antimicrobial Agents

The isonicotinic acid core is historically significant in antimicrobial research, primarily due to isoniazid, a cornerstone anti-tuberculosis drug. [9]This precedent provides a strong rationale for exploring derivatives of 2-Chloro-6-hydroxyisonicotinic acid as new antimicrobial agents.

Antitubercular Activity

Isoniazid is a prodrug activated by the mycobacterial enzyme catalase-peroxidase (KatG), which then inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. [9]The hydrazide functional group is critical for its activity. The carboxylic acid of 2-Chloro-6-hydroxyisonicotinic acid can be readily converted to a hydrazide, which can then be condensed with various aldehydes to create a library of isonicotinic acid hydrazones. [10][11]These derivatives can be screened for activity against Mycobacterium tuberculosis, including drug-resistant strains. The chloro and hydroxyl substituents offer additional points for modification to optimize activity and reduce potential toxicity.

Broad-Spectrum Antibacterial/Antifungal Activity

Hydrazone derivatives are a well-established class of compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. [3][12]The synthesis of hydrazones from the 2-Chloro-6-hydroxyisonicotinic acid scaffold is a synthetically straightforward and high-yielding strategy to generate a diverse chemical library for broad-spectrum antimicrobial screening.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the MIC of novel compounds.

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a target microorganism.

Materials:

-

Target microbial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds and standard antibiotic control (e.g., Ciprofloxacin) in DMSO

-

Sterile 96-well U-bottom plates

-

Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

Methodology:

-

Compound Plating: In a 96-well plate, perform a two-fold serial dilution of the test compounds in CAMHB. The final volume in each well should be 50 µL. Concentrations typically range from 128 µg/mL to 0.25 µg/mL.

-

Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension so that the final concentration in the assay wells will be 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the test compound, resulting in a final volume of 100 µL.

-

Controls: Include the following controls on each plate:

-

Sterility Control: Broth only, no bacteria.

-

Growth Control: Broth with bacteria, no compound (DMSO vehicle only).

-

Positive Control: Broth with bacteria and a standard antibiotic.

-

-

Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by measuring absorbance at 600 nm.

Conclusion and Future Directions

2-Chloro-6-hydroxyisonicotinic acid stands out as a scaffold of high potential for therapeutic innovation. While direct biological activity remains to be thoroughly investigated, its true strength lies in its synthetic accessibility and the proven success of its derivatives. The evidence strongly suggests that future research should focus on two primary trajectories:

-

Rational Design of Enzyme Inhibitors: Leveraging the scaffold to develop novel inhibitors for metalloenzymes (like MBLs) and kinases by introducing functionalities that can interact with active site cofactors or residues.

-

Library Synthesis for Antimicrobial Screening: Utilizing the carboxylic acid group to generate diverse libraries of hydrazones and other derivatives for screening against a panel of pathogenic bacteria and fungi, with a particular focus on multi-drug resistant strains.

By applying the principles and protocols outlined in this guide, researchers can systematically unlock the therapeutic potential embedded within the 2-Chloro-6-hydroxyisonicotinic acid core, paving the way for the development of next-generation drugs to address critical unmet medical needs.

References

- 2-Chloro-6-hydroxynicotinic acid - Chem-Impex. (URL: )

- A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery - Benchchem. (URL: )

- 10 - Organic Syntheses Procedure. (URL: )

- US2855400A - 2-methyl-pyridine-4-carboxylic acid derivatives - Google P

- Nicotinic acid, 6-hydroxy - Organic Syntheses Procedure. (URL: )

-

Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed. (URL: [Link])

-

A review exploring biological activities of hydrazones - PMC - PubMed Central. (URL: [Link])

-

Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - NIH. (URL: [Link])

-

Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine - MDPI. (URL: [Link])

- Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone deriv

-

Synthesis of 2-Chloronicotinic Acid Derivatives - Atlantis Press. (URL: [Link])

-

SYNTHETIC TUBERCULOSTATS. II. AMINO- AND HYDROXY-PYRIDINE CARBOXYLIC ACID DERIVATIVES | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Switching the Inhibitor‐Enzyme Recognition Profile via Chimeric Carbonic Anhydrase XII - White Rose Research Online. (URL: [Link])

- CN111153853B - Preparation method of 2-chloronicotinic acid - Google P

-

(PDF) Synthesis of 2-Chloronicotinic Acid Derivatives - ResearchGate. (URL: [Link])

-

Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC - NIH. (URL: [Link])

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (URL: [Link])

-

Characterization of a robust enzymatic assay for inhibitors of 2-oxoglutarate-dependent hydroxylases - PubMed. (URL: [Link])

-

(PDF) Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies - ResearchGate. (URL: [Link])

-

Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed. (URL: [Link])

-

Digestion-Related Enzyme Inhibition Potential of Selected Mexican Medicinal Plants (Ludwigia octovalvis (Jacq.) P.H.Raven, Cnidoscolus aconitifolius and Crotalaria longirostrata) - MDPI. (URL: [Link])

-

Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor - NIH. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Actylis - 2-Chloronicotinic Acid - API Intermediate - SVHC Chemicals-free [solutions.actylis.com]

- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. 38025-90-0 CAS MSDS (2-Chloro-6-hydroxynicotinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-6-hydroxyisonicotinic Acid

Foreword

2-Chloro-6-hydroxyisonicotinic acid is a pivotal heterocyclic compound, serving as a versatile intermediate in the synthesis of a wide array of bioactive molecules.[1] Its structural arrangement, featuring a pyridine core functionalized with a chloro group, a hydroxyl group, and a carboxylic acid, provides multiple reaction sites for chemical modification. This makes it an invaluable building block in medicinal chemistry and agrochemical development, particularly in the creation of novel anti-inflammatory agents, antimicrobials, and herbicides.[1][2] This guide provides an in-depth exploration of the predominant synthetic pathway to 2-Chloro-6-hydroxyisonicotinic acid, focusing on the underlying reaction mechanisms, detailed experimental protocols, and the scientific rationale governing the procedural choices.

Strategic Overview of the Primary Synthetic Pathway

The most prevalent and efficient synthesis of 2-Chloro-6-hydroxyisonicotinic acid commences with citrazinic acid (also known as 2,6-dihydroxyisonicotinic acid).[3][4][5][6] This strategy is executed via a two-step process:

-

Exhaustive Chlorination: The initial step involves the conversion of both hydroxyl groups of citrazinic acid into chloro groups to form the key intermediate, 2,6-dichloroisonicotinic acid.

-

Selective Monohydrolysis: Subsequently, a controlled, regioselective hydrolysis is performed to replace one of the two chloro groups with a hydroxyl group, yielding the final target molecule.

This approach is favored due to the ready availability of citrazinic acid and the high-yielding nature of the individual transformations.

Caption: Overall two-step synthesis of 2-Chloro-6-hydroxyisonicotinic acid.

Step 1: Exhaustive Chlorination of Citrazinic Acid

The transformation of the dihydroxy starting material into the dichloro intermediate is a critical step that replaces the relatively unreactive hydroxyl groups with more versatile chloro substituents.

Mechanistic Insights

Citrazinic acid exists in tautomeric equilibrium with its 2,6-pyridone form. The chlorination reaction proceeds via the nucleophilic attack of the carbonyl oxygen of the pyridone tautomer on the chlorinating agent, typically phosphorus oxychloride (POCl₃). This reaction is often catalyzed by a quaternary ammonium salt, such as tetraethylammonium chloride, which acts as a phase transfer catalyst and facilitates the reaction.[3]

The mechanism involves the formation of a chlorophosphate ester intermediate, which is highly reactive. The chloride ion, either from POCl₃ or the catalyst, then acts as a nucleophile, attacking the carbon atom at the C2 or C6 position and displacing the phosphate group. This process occurs at both the 2- and 6-positions to yield the desired 2,6-dichloroisonicotinic acid. The carboxylic acid group remains intact under these conditions.

Caption: Simplified mechanism for POCl₃-mediated chlorination of a pyridone.

Detailed Experimental Protocol

The following protocol is synthesized from established procedures for the chlorination of citrazinic acid.[3]

Reagents & Equipment:

-

Citrazinic Acid (1 equivalent)

-

Tetraethylammonium Chloride (1 equivalent)

-

Phosphorus Oxychloride (POCl₃, in excess, e.g., ~3 mL per 10g of citrazinic acid)

-

Round-bottom flask with reflux condenser and heating mantle

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend citrazinic acid (e.g., 10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) in phosphorus oxychloride (20 mL).[3]

-

Heating: Heat the reaction mixture to 130°C and maintain for 18 hours. Subsequently, increase the temperature to 145°C and continue heating for an additional 2 hours to ensure the reaction goes to completion.[3]

-

Quenching (Caution): After cooling the mixture to room temperature, slowly and carefully pour it onto crushed ice (e.g., 150 g) in a large beaker within a fume hood. This step is highly exothermic and hydrolyzes the excess POCl₃.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 100 mL).[3]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Isolation: The resulting solid is the crude 2,6-dichloroisonicotinic acid, which is typically obtained as a white solid with a high yield (around 89%).[3] The product can be used in the next step, often without further purification.

Rationale for Procedural Choices

-

Excess POCl₃: Phosphorus oxychloride serves as both the chlorinating reagent and the solvent, ensuring the reaction proceeds to completion.

-

Quaternary Ammonium Salt: The catalyst enhances the solubility of the reactants and facilitates the nucleophilic substitution process.

-

High Temperature & Long Reaction Time: These conditions are necessary to overcome the activation energy required for the double aromatic nucleophilic substitution on the pyridine ring.

-

Ice Quenching: This is a critical safety and workup step. It neutralizes the highly reactive excess POCl₃, converting it to phosphoric acid, which is water-soluble and easily separated from the organic product.

| Parameter | Condition | Rationale |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Powerful and effective agent for converting aryl hydroxyls to chlorides. |

| Catalyst | Tetraethylammonium Chloride | Phase transfer catalyst to improve reaction kinetics. |

| Temperature | 130°C, then 145°C | Ensures complete conversion for both hydroxyl groups.[3] |

| Workup | Quenching on ice, Ethyl Acetate Extraction | Safely neutralizes excess reagent and efficiently isolates the product.[3] |

| Table 1: Summary of reaction conditions for the dichlorination of citrazinic acid. |

Step 2: Selective Monohydrolysis of 2,6-Dichloroisonicotinic Acid

This step is the finesse of the synthesis, requiring precise control to replace only one of the two chlorine atoms to form the desired 2-chloro-6-hydroxy product.

Mechanistic Insights

The selective hydrolysis is a nucleophilic aromatic substitution reaction where a hydroxide ion (OH⁻) acts as the nucleophile, attacking one of the carbon atoms bonded to chlorine. The electron-withdrawing nature of the ring nitrogen and the carboxylic acid group activates the C2 and C6 positions towards nucleophilic attack.

Achieving monohydrolysis over di-hydrolysis is a matter of kinetic control. By carefully controlling the stoichiometry of the base, reaction temperature, and time, the reaction can be stopped after the first substitution has occurred preferentially. The positions C2 and C6 are electronically identical, so selectivity is primarily achieved by preventing the second substitution from occurring. A procedure for a similar selective mono-substitution on 2,6-dichloroisonicotinic acid to produce a methoxy derivative provides a strong basis for this selective hydrolysis.[7]

Detailed Experimental Protocol

This protocol is adapted from methodologies for selective nucleophilic substitution on 2,6-dichloroisonicotinic acid.[7]

Reagents & Equipment:

-

2,6-Dichloroisonicotinic Acid (1 equivalent)

-

Sodium Hydroxide (NaOH) solution (e.g., 32% aqueous)

-

Methanol

-

Hydrochloric Acid (HCl) solution (e.g., 25-32%)

-

Reaction vessel with heating and stirring capabilities

-

pH meter or pH paper

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: Dissolve 2,6-dichloroisonicotinic acid (1 equivalent) in a suitable solvent like methanol.

-

Base Addition: Add a controlled amount of aqueous sodium hydroxide solution (approximately 1.0-1.2 equivalents). The stoichiometry is critical to favor mono-substitution.

-